COX-1 Inhibitory Activity: Quantitative ED₅₀ Values Distinguishing 3,4,5-Tribromopyridine from Non-Brominated Pyridine Scaffolds
3,4,5-Tribromopyridine demonstrates quantifiable inhibitory activity against cyclooxygenase-1 (COX-1) with an ED₅₀ of 15 µM for cyclooxygenase activity and an ED₅₀ of 3.7 µM for the hydroxyperoxidase activity of COX-1 . In contrast, unsubstituted pyridine exhibits no meaningful COX-1 inhibition at comparable concentrations [1]. The compound also inhibits phorbol ester-induced free radical formation in HL-60 cells (ED₅₀ = 27 µM) and acts as an anti-mutagenic agent in TM677 cells treated with DMBA (ED₅₀ = 15 µM) .
| Evidence Dimension | COX-1 cyclooxygenase activity inhibition (ED₅₀) |
|---|---|
| Target Compound Data | ED₅₀ = 15 µM |
| Comparator Or Baseline | Unsubstituted pyridine (no meaningful inhibition) |
| Quantified Difference | Not applicable (qualitative threshold) |
| Conditions | In vitro enzymatic assay; cell-free system |
Why This Matters
This provides a quantifiable rationale for selecting 3,4,5-tribromopyridine over non-halogenated pyridine derivatives in pharmacological studies targeting COX-1, where bromination confers measurable inhibitory activity.
- [1] Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry, 69, 145–182. View Source
